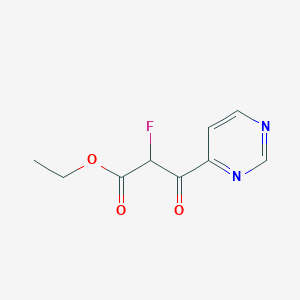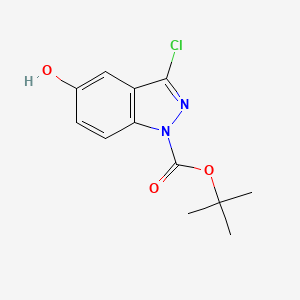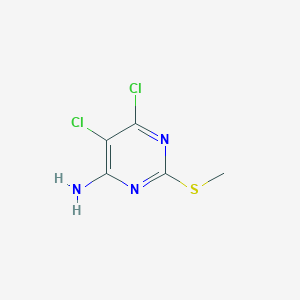
Pentan-3-ylboronicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentan-3-ylboronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its versatile reactivity and potential applications This compound is characterized by the presence of a boronic acid group attached to a pentane chain at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pentan-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of pentan-3-yl halides using diborane or borane reagents under controlled conditions. Another method includes the hydroboration of pent-2-ene followed by oxidation to yield the desired boronic acid.
Industrial Production Methods: In industrial settings, the production of pentan-3-ylboronic acid often involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Pentan-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acid derivatives .
Applications De Recherche Scientifique
Pentan-3-ylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pentan-3-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom’s empty p-orbital, which can accept electron pairs from nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition .
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Known for its use in Suzuki-Miyaura coupling reactions.
Methylboronic Acid: Often used in the synthesis of boron-containing pharmaceuticals.
Butylboronic Acid: Utilized in the development of boron-based sensors and materials.
Uniqueness: Pentan-3-ylboronic acid is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic or steric characteristics .
Propriétés
Formule moléculaire |
C5H13BO2 |
|---|---|
Poids moléculaire |
115.97 g/mol |
Nom IUPAC |
pentan-3-ylboronic acid |
InChI |
InChI=1S/C5H13BO2/c1-3-5(4-2)6(7)8/h5,7-8H,3-4H2,1-2H3 |
Clé InChI |
YVNFEMMPXXMVPH-UHFFFAOYSA-N |
SMILES canonique |
B(C(CC)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




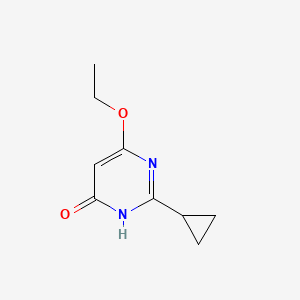
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

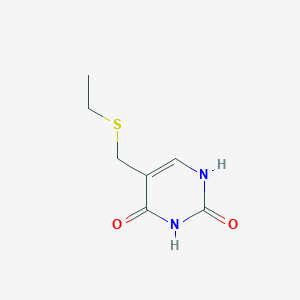
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
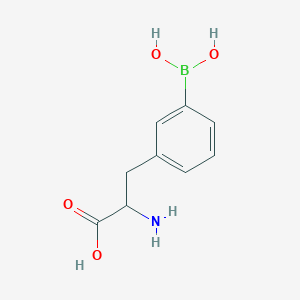
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
![7,18-di(quinolin-8-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13122301.png)
